The molecule's structure resembles the natural amino acid L-asparagine, with a modified side chain. This similarity allows it to act as a substrate for certain enzymes that typically interact with L-asparagine. By studying the interaction of these enzymes with (2S)-2-Azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate, researchers can gain insights into the enzyme's function and potential mechanisms for developing enzyme inhibitors for therapeutic purposes.
The molecule can also be utilized in studies investigating protein-protein interactions. By attaching a fluorescent tag or other detectable moiety to (2S)-2-Azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate, researchers can monitor its binding to specific proteins. This information can be valuable in understanding protein function and identifying potential drug targets in various diseases.
H-Aspartic acid 7-amido-4-methylcoumarin, commonly referred to as H-Asp(Amc)-OH, is a fluorescent compound that combines the amino acid aspartic acid with a 7-amido-4-methylcoumarin moiety. This compound is characterized by its molecular formula and a molecular weight of approximately 286.27 g/mol. H-Asp(Amc)-OH is notable for its fluorescent properties, which make it valuable in various biochemical applications, particularly in enzyme assays and peptide synthesis.
The biological activity of H-Asp(Amc)-OH is closely linked to its role as a substrate for various enzymes, particularly proteases. When used in enzyme assays, the fluorescence emitted upon cleavage provides a quantitative measure of enzyme activity. This compound has been utilized in studies involving apoptosis and cellular signaling pathways, highlighting its importance in understanding biological processes at the molecular level .
The synthesis of H-Asp(Amc)-OH typically involves the coupling of aspartic acid with 7-amino-4-methylcoumarin. The process generally follows these steps:
H-Asp(Amc)-OH has several applications across various fields:
Studies on the interactions of H-Asp(Amc)-OH with enzymes have shown that it acts as an effective substrate for serine proteases and other classes of enzymes. These interactions are crucial for understanding enzyme kinetics and mechanisms, providing insights into how specific proteases recognize and cleave peptide bonds. The fluorescence emitted upon cleavage allows for real-time monitoring of these interactions, making it a powerful tool in biochemical research .
H-Asp(Amc)-OH shares structural similarities with several other compounds, particularly those used in peptide synthesis and enzyme assays. Here are some notable examples:
Compound Name | Structure/Description | Unique Features |
---|---|---|
L-Aspartic Acid | Amino acid involved in protein synthesis | Naturally occurring amino acid |
H-Asp(OBzl)-OH | Aspartic acid derivative with a benzyl ester | Used for protecting groups in peptide synthesis |
H-Asp(Ala)-OH | Aspartic acid linked to alanine | Used in studying dipeptide interactions |
H-Asp-Gly-OH | Aspartic acid linked to glycine | Investigated for its role in neurotransmission |
H-Asp(Amc)-OH's uniqueness lies primarily in its fluorescent properties conferred by the 7-amido-4-methylcoumarin moiety, which allows for sensitive detection methods not available with other similar compounds.
H-Asp(AMC)-OH, systematically named (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid, belongs to the class of fluorogenic peptide derivatives. Its molecular formula is C₁₄H₁₄N₂O₅, with a molecular weight of 290.27 g/mol. The structure features an L-aspartic acid residue linked via an amide bond to the AMC fluorophore, which consists of a coumarin backbone substituted with methyl and amino groups (Figure 1).
Table 1: Key Chemical Properties of H-Asp(AMC)-OH
Property | Value | Source |
---|---|---|
CAS Number | 133628-73-6 | |
Molecular Formula | C₁₄H₁₄N₂O₅ | |
Molecular Weight | 290.27 g/mol | |
Solubility | DMSO, water, organic solvents | |
Fluorescence (λex/λem) | ~342 nm / ~441 nm |
The SMILES notation (CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N
) and InChIKey (AAGPGZSFBVEQMU-JTQLQIEISA-N
) provide precise descriptors of its stereochemistry and functional groups. Synonyms include L-Aspartic acid β-(7-amido-4-methylcoumarin) and H-Asp-amido-4-methylcoumarin, reflecting its hybrid amino acid-fluorophore structure.
The synthesis of H-Asp(AMC)-OH builds on decades of advancements in peptide-fluorophore conjugates. The AMC fluorophore itself originated from coumarin chemistry, with early patents (e.g., SU1325050A1) detailing methods to produce 7-amino-4-methylcoumarin via condensation of 3-aminophenol with acetoacetic acid derivatives. By the 1990s, AMC’s utility as a fluorogenic tag in enzyme substrates became evident, driven by its photostability and distinct spectral properties.
The coupling of AMC to amino acids like aspartic acid leveraged solid-phase peptide synthesis (SPPS) techniques. For instance, Fmoc-Asp(Wang resin)-AMC resins enabled efficient incorporation into peptides via PyBOP® or TBTU activation, followed by cleavage with trifluoroacetic acid (TFA). These methods addressed challenges in conjugating AMC’s poorly nucleophilic amine group to carboxylate termini, ensuring high-purity products for biochemical assays.
H-Asp(AMC)-OH’s dual functionality—as both a peptide and fluorophore—underpins its broad applicability:
As a fluorogenic substrate, H-Asp(AMC)-OH enables real-time monitoring of proteolytic activity. Enzymes such as caspases and glycosylasparaginase cleave the amide bond between aspartic acid and AMC, releasing the fluorescent AMC moiety (Figure 2). This reaction facilitates quantitative assays with high sensitivity, as fluorescence intensity correlates directly with enzyme concentration or activity. For example:
Table 2: Key Applications of H-Asp(AMC)-OH
H-Asp(AMC)-OH’s AMC group can be conjugated to proteins via reductive amination, creating stable adducts for tracking degradation. For instance, hemoglobin labeled with AMC via sodium cyanoborohydride exhibits minimal background fluorescence until proteolytic cleavage occurs. This approach is invaluable for studying oxidative stress-induced protein damage or autophagy pathways.
While not directly antimicrobial, derivatives of AMC (e.g., 7-amino-4-methylcoumarin) exhibit antitubercular activity by targeting mycobacterial cell walls. Although H-Asp(AMC)-OH itself is not therapeutic, its structural motifs inform drug design.
H-Asp(Amc)-OH represents a fluorogenic amino acid derivative that combines the structural features of L-aspartic acid with 7-amino-4-methylcoumarin through an amide linkage [1] [4]. This compound serves as a valuable biochemical tool, particularly in enzyme assays and protein studies where fluorescent detection is required [1] [5]. The molecular architecture of H-Asp(Amc)-OH exhibits a sophisticated design that integrates the acidic properties of aspartic acid with the fluorescent characteristics of the coumarin moiety [2] [6].
The aspartic acid component of H-Asp(Amc)-OH retains the fundamental structural characteristics of the naturally occurring L-amino acid [3] [17]. Aspartic acid possesses the molecular formula C₄H₇NO₄ and a molecular weight of 133.10 grams per mole [17] [18]. The structure consists of an α-amino group, an α-carboxylic acid group, and a distinctive side chain containing an additional carboxylic acid group [16] [17]. This side chain, represented as -CH₂-COOH, confers acidic properties to the molecule and establishes aspartic acid as one of the negatively charged amino acids at physiological pH conditions [17] [21].
The ionization behavior of aspartic acid is characterized by multiple dissociation constants: pK₁ = 2.1 for the α-carboxylic acid, pK₂ = 3.86 for the β-carboxylic acid in the side chain, and pK₃ = 9.82 for the amino group [17] [20]. The isoelectric point of aspartic acid ranges from 2.77 to 2.98, reflecting its acidic nature [17] [20]. Under physiological conditions, the side chain carboxyl group exists predominantly in its deprotonated form, creating the aspartate anion [3] [16].
The stereochemistry of the aspartic acid component in H-Asp(Amc)-OH corresponds to the L-configuration, which represents the naturally occurring enantiomer found in biological systems [16] [21]. This L-form exhibits the (S)-configuration at the α-carbon, maintaining consistency with the standard amino acid nomenclature used in biochemistry [18] [21].
The 7-amino-4-methylcoumarin moiety constitutes the fluorescent component of H-Asp(Amc)-OH and provides the compound with its distinctive spectroscopic properties [8] [9]. This coumarin derivative possesses the molecular formula C₁₀H₉NO₂ and a molecular weight ranging from 175.18 to 175.2 grams per mole [8] [28]. The structure features a benzopyrone core with a methyl group at the 4-position and an amino group at the 7-position [8] [10].
The coumarin framework consists of a fused benzene and pyrone ring system, creating a planar aromatic structure that facilitates π-electron delocalization [8] [13]. The 4-methyl substitution enhances the electron-donating properties of the system, while the 7-amino group serves as both an electron donor and a site for chemical conjugation [10] [13]. This specific substitution pattern optimizes the fluorescent characteristics of the molecule, resulting in efficient light absorption and emission properties [8] [9].
The amino group at position 7 exhibits nucleophilic character and readily participates in amide bond formation reactions [10] [28]. This functional group serves as the primary site for conjugation with carboxylic acid-containing molecules, such as aspartic acid, enabling the synthesis of fluorogenic substrates and probes [4] [28]. The electron-donating nature of the amino group significantly influences the electronic properties of the coumarin system, contributing to the bathochromic shift in both absorption and emission spectra compared to unsubstituted coumarins [8] [11].
The connection between the aspartic acid and 7-amino-4-methylcoumarin components occurs through an amide bond formation mechanism [4] . Specifically, the β-carboxylic acid group of aspartic acid forms an amide linkage with the 7-amino group of the methylcoumarin moiety [4] [6]. This coupling reaction typically employs standard peptide synthesis methodologies, including the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole [33] .
The amide bond formation follows conventional mechanisms where the carboxylic acid group is first activated, often through conversion to an acyl chloride or by using carbodiimide-based coupling reagents [33] [30]. The activated carboxyl group then undergoes nucleophilic attack by the amino group of the coumarin, resulting in the formation of the amide bond with concomitant elimination of water [30] [31]. This reaction proceeds under mild conditions and typically yields the desired conjugate in good to excellent yields [33].
The resulting amide linkage exhibits significant stability under physiological conditions while remaining susceptible to enzymatic hydrolysis by specific proteases [1] . This selective cleavability represents a crucial feature for the compound's utility in biochemical assays, where enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin, enabling quantitative detection and measurement [1] [29]. The amide bond length and geometry conform to standard peptide bond characteristics, with typical C-N bond lengths of approximately 1.33 Ångströms and partial double-bond character due to resonance stabilization [30] [31].
H-Asp(Amc)-OH exhibits the molecular formula C₁₄H₁₄N₂O₅, representing the combined atomic composition of both constituent components [1] [2]. The molecular weight ranges from 290.27 to 290.28 grams per mole, as reported by multiple analytical sources [1] [4]. The compound is assigned the Chemical Abstracts Service registry number 133628-73-6, providing unique identification for chemical databases and regulatory purposes [1] [2].
The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates the compound as (2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid [6] [4]. This name accurately reflects the stereochemistry at the α-carbon of the aspartic acid component and the specific connectivity between the amino acid and coumarin moieties [6] [2]. Alternative naming systems may refer to the compound as L-aspartic acid β-(7-amido-4-methylcoumarin) or H-Asp(AMC)-OH, depending on the biochemical context [4] [5].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₄N₂O₅ | Multiple sources [1] [2] |
Molecular Weight (g/mol) | 290.27-290.28 | GlpBio, Sigma-Aldrich [1] [4] |
CAS Number | 133628-73-6 | Multiple sources [1] [2] |
IUPAC Name | (2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | PubChem [6] |
The solubility characteristics of H-Asp(Amc)-OH reflect the dual nature of its molecular structure, combining the hydrophilic properties of the amino acid component with the more lipophilic characteristics of the coumarin moiety [1] . In aqueous solutions, the compound exhibits limited solubility, particularly at neutral pH conditions [1] . This reduced aqueous solubility stems primarily from the aromatic coumarin system, which contributes significant hydrophobic character to the overall molecular structure [25].
In organic solvents, H-Asp(Amc)-OH demonstrates substantially improved solubility profiles [1] . Dimethyl sulfoxide serves as an excellent solvent for the compound, with concentrations exceeding 10 millimolar readily achievable [1] [28]. This enhanced solubility in dimethyl sulfoxide facilitates the preparation of concentrated stock solutions for subsequent dilution in aqueous buffer systems [1] . Other organic solvents, including dimethylformamide and acetonitrile, also provide suitable dissolution media for the compound [25] [33].
The pH dependence of solubility reflects the ionizable groups present in the aspartic acid component [25]. At acidic pH values, the carboxylic acid groups remain largely protonated, reducing the overall charge and potentially decreasing aqueous solubility [17] . Conversely, at neutral to alkaline pH conditions, deprotonation of the carboxyl groups increases the ionic character and may enhance water solubility [17] [25]. However, the overall solubility remains constrained by the hydrophobic coumarin moiety regardless of pH conditions .
Property | Value | Reference |
---|---|---|
Solubility in Water | Limited/Poor | GlpBio, EvitaChem [1] |
Solubility in DMSO | >10 mM achievable | GlpBio [1] |
pH Sensitivity | pH sensitive | EvitaChem |
The stability profile of H-Asp(Amc)-OH encompasses both chemical and physical stability under various storage and handling conditions [1] . At standard laboratory conditions, the compound demonstrates general stability but may undergo degradation under extreme pH or temperature conditions . The amide bond linking the aspartic acid and coumarin components represents a potential site of hydrolytic cleavage, particularly under acidic or basic conditions at elevated temperatures [27].
Temperature storage requirements specify maintenance at -20°C for short-term storage or -80°C for extended preservation [1] . Under these frozen storage conditions, the compound maintains stability for approximately one month at -20°C and up to six months at -80°C [1] [28]. These stability periods assume proper storage in a dry environment with protection from light exposure [1] [10]. Repeated freeze-thaw cycles should be avoided to prevent potential degradation and maintain compound integrity [1] [28].
Light sensitivity represents another important stability consideration due to the photoreactive nature of the coumarin chromophore [10] . Prolonged exposure to ultraviolet or visible light may result in photodegradation processes that alter the fluorescent properties or chemical structure of the compound [10] [11]. Consequently, storage in amber vials or under dark conditions is recommended to preserve compound stability [10] [28]. Additionally, the compound exhibits sensitivity to oxidative conditions, necessitating storage under inert atmosphere when possible [27].
Property | Value | Reference |
---|---|---|
Storage Temperature | -20°C to -80°C | Multiple sources [1] |
Stability at -20°C | 1 month | GlpBio [1] |
Stability at -80°C | 6 months | GlpBio [1] |
Light Sensitivity | Photosensitive | Literature reports [10] |
pH Stability | Sensitive to extreme pH | EvitaChem |
The fluorescence characteristics of H-Asp(Amc)-OH derive primarily from the 7-amino-4-methylcoumarin chromophore, which exhibits robust fluorescent behavior across a range of conditions [8] [9]. The compound demonstrates efficient fluorescence with emission in the blue region of the visible spectrum, specifically exhibiting a characteristic cyan coloration [8] [14]. This fluorescent behavior results from the extended π-electron system of the coumarin framework, enhanced by the electron-donating properties of the 7-amino substituent [8] [11].
The fluorescence quantum yield and molar absorptivity values for H-Asp(Amc)-OH have not been extensively reported in the available literature, though the parent 7-amino-4-methylcoumarin compound is known to possess favorable photophysical properties [8] [9]. The fluorescent intensity remains relatively stable across physiological pH ranges, making the compound suitable for biological applications where pH variations may occur [10] [8]. This pH independence represents a significant advantage over other fluorescent probes that exhibit pH-dependent fluorescence quenching or enhancement [10] [12].
Environmental factors including solvent polarity, temperature, and the presence of quenching agents can influence the fluorescence characteristics of H-Asp(Amc)-OH [11] [12]. In polar solvents such as water or buffer solutions, the compound typically exhibits slightly reduced fluorescence intensity compared to less polar organic solvents [11] [27]. Temperature effects generally follow the expected pattern of decreased fluorescence intensity at elevated temperatures due to increased non-radiative decay pathways [11] [15].
The absorption spectrum of H-Asp(Amc)-OH exhibits characteristic features attributable to the coumarin chromophore system [8] [9]. The compound displays a primary absorption maximum in the ultraviolet region, specifically at wavelengths ranging from 341 to 344 nanometers [8] [9]. This absorption band corresponds to the π→π* electronic transition within the conjugated coumarin system [8] [14]. The exact wavelength of maximum absorption may vary slightly depending on the solvent environment and pH conditions [9] [11].
The absorption spectrum typically exhibits a relatively broad absorption band with moderate extinction coefficients, though specific molar absorptivity values for H-Asp(Amc)-OH have not been extensively documented in the literature [8] [9]. The spectral bandwidth and shape reflect the electronic structure of the 7-amino-4-methylcoumarin system, with the amino group contributing to both the intensity and wavelength of absorption [8] [13]. Secondary absorption features may appear at shorter wavelengths, corresponding to higher energy electronic transitions within the aromatic system [8] [14].
Solvent effects can influence the absorption spectrum characteristics, with polar solvents typically causing slight bathochromic shifts compared to nonpolar environments [11] [14]. The presence of the aspartic acid component may introduce minor perturbations to the absorption spectrum through intramolecular interactions or changes in the local environment of the chromophore [8] . pH effects on the absorption spectrum are generally minimal due to the separation of the ionizable carboxyl groups from the chromophoric system [8] [17].
The emission spectrum of H-Asp(Amc)-OH demonstrates characteristic fluorescence in the blue region of the visible spectrum, with emission maxima occurring at wavelengths between 440 and 441 nanometers [8] [9]. This emission wavelength represents a Stokes shift of approximately 100 nanometers from the excitation maximum, providing excellent spectral separation for fluorescence detection applications [8] [9]. The emission band typically exhibits a relatively narrow bandwidth with good spectral resolution [8] [13].
The fluorescence emission intensity and spectral characteristics remain relatively stable across physiological conditions, contributing to the compound's utility in biological assays [8] [10]. The emission spectrum shape typically follows a Gaussian or similar distribution, with minimal fine structure visible under standard measurement conditions [8] [9]. The emission wavelength and intensity can be influenced by environmental factors including solvent polarity, pH, and the presence of other chemical species [11] [15].
Fluorescence lifetime measurements, while not extensively reported for H-Asp(Amc)-OH specifically, would be expected to fall within the typical range for coumarin derivatives, generally spanning several nanoseconds [11] [15]. The emission characteristics make the compound well-suited for detection using standard fluorescence instrumentation equipped with appropriate excitation sources and detection systems [8] [9]. Common filter combinations include excitation around 350 nanometers and emission detection around 450 nanometers [8] [13].
Spectroscopic Property | Value | Reference |
---|---|---|
Excitation Maximum (nm) | 341-344 | FluoroFinder, AAT Bioquest [8] [9] |
Emission Maximum (nm) | 440-441 | FluoroFinder, AAT Bioquest [8] [9] |
Stokes Shift (nm) | ~100 | Calculated from data [8] [9] |
Emission Color | Blue/Cyan | Literature reports [8] [14] |
pH Sensitivity | Minimal | Literature reports [8] [10] |